SANGUINARINCHLORID

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Sanguinariumchlorid hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Reagenz in verschiedenen chemischen Reaktionen und Syntheseprozessen verwendet.

Industrie: Eingesetzt bei der Entwicklung neuer Medikamente und Therapeutika.

5. Wirkmechanismus

Der Wirkmechanismus von Sanguinariumchlorid beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen und Signalwegen:

DNA- und RNA-Interkalation: Sanguinariumchlorid bindet an Nukleinsäuren und beeinträchtigt so deren Funktion.

Proteinbindung: Es interagiert mit funktionellen Proteinen wie Serumalbuminen, Lysozym und Hämoglobin.

Enzyminhibition: Sanguinariumchlorid hemmt Enzyme, die an der DNA-, RNA- und Proteinsynthese beteiligt sind, was zu Apoptose und Zellzyklusarretierung führt.

Wirkmechanismus

Target of Action

Sanguinarine Chloride (SC), a benzophenanthridine alkaloid, has been found to interact with several molecular targets. The primary targets include Reactive Oxygen Species (ROS) , BACH1 , and HMOX1 . SC also targets the CDKN1A gene, which plays a crucial role in cell cycle regulation . It has also been found to interact with Na±K±ATPase transmembrane protein .

Mode of Action

SC exhibits its anticancer properties by inducing ferroptosis , a form of regulated cell death . It interacts with its targets, leading to changes in their activity or expression. For instance, SC treatment decreases the stability of the BACH1 protein, contributing to the upregulation of HMOX1 . SC-induced ROS production causes BACH1 instability by suppressing USP47 expression . SC also upregulates the expression of CDKN1A , inhibiting cell proliferation and promoting apoptosis .

Biochemical Pathways

SC affects several biochemical pathways. It induces ferroptosis by regulating the ROS/BACH1/HMOX1 signaling pathway . This pathway plays a crucial role in the regulation of oxidative stress and cell death. SC also impacts the AKT/PI3K signaling pathway, which is key to cell cycle regulation and apoptosis . Furthermore, SC has been found to inhibit the 2-Ketogluconate pathway of glucose utilization in Pseudomonas aeruginosa .

Pharmacokinetics

The pharmacokinetic properties of SC, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, have been studied in silico . These studies suggest that SC has good predictive pharmacokinetic ADMET profiles, indicating its potential for bioavailability.

Result of Action

SC has been found to effectively inhibit the viability of various cancer cells . It induces cell death, partially through the induction of ferroptosis . SC also inhibits cell proliferation, colony formation, cell cycle, cell migration, and invasion, and promotes apoptosis . In addition, SC treatment results in the upregulation of several genes associated with apoptosis .

Action Environment

The action, efficacy, and stability of SC can be influenced by various environmental factors. It’s worth noting that SC’s effectiveness can vary depending on the type and stage of the cells it interacts with

Biochemische Analyse

Biochemical Properties

Sanguinarine Chloride interacts with various enzymes, proteins, and other biomolecules. It has been reported to induce cell death partially through the induction of ferroptosis, which is mediated through the up-regulation of HMOX1 protein . Additionally, Sanguinarine Chloride treatment decreases the stability of BACH1 protein, contributing to HMOX1 expression .

Cellular Effects

Sanguinarine Chloride effectively inhibits the viability of various cancer cells, including prostate cancer cells . It enhances the cytotoxicity of docetaxel in DU145 cells . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Sanguinarine Chloride exerts its effects at the molecular level through several mechanisms. It induces ROS, causing BACH1 instability by suppressing USP47 expression . This leads to the up-regulation of HMOX1 protein, triggering ferroptosis .

Temporal Effects in Laboratory Settings

The effects of Sanguinarine Chloride change over time in laboratory settings. It has been observed to inhibit cell viability and migration ability . The compound’s stability, degradation, and long-term effects on cellular function have been studied in in vitro or in vivo studies .

Dosage Effects in Animal Models

In animal models, the effects of Sanguinarine Chloride vary with different dosages. For instance, in a study involving mice infected with Schistosoma mansoni, a single dose of 5 mg/kg/day of Sanguinarine Chloride reduced the total worm load by 47.6%, 54%, 55.2%, and 27.1% .

Metabolic Pathways

Sanguinarine Chloride is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels

Subcellular Localization

The subcellular localization of Sanguinarine Chloride and its effects on activity or function are areas of active research. It is believed that Sanguinarine Chloride may be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Sanguinarium chloride is typically synthesized from the rhizomes of Sanguinaria canadensis. The extraction process involves the use of organic solvents to isolate the alkaloid, followed by purification steps to obtain the chloride salt .

Industrial Production Methods: Industrial production of sanguinarium chloride involves large-scale extraction from the plant source, followed by chemical synthesis to convert the extracted sanguinarine into its chloride form. This process ensures a high yield and purity of the final product .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Sanguinariumchlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können seine Struktur verändern, was zu unterschiedlichen biologischen Aktivitäten führt.

Substitution: Substitutionsreaktionen können neue funktionelle Gruppen einführen, wodurch sich seine Eigenschaften ändern.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid werden verwendet.

Substitution: Verschiedene Halogenierungsmittel und Nukleophile werden eingesetzt.

Hauptprodukte, die gebildet werden:

Vergleich Mit ähnlichen Verbindungen

Sanguinariumchlorid ist einzigartig unter den Benzophenanthridin-Alkaloiden aufgrund seiner spezifischen biologischen Aktivitäten und Anwendungen. Ähnliche Verbindungen umfassen:

Sanguinarinnitrat: Ein weiteres Derivat mit ähnlichen biologischen Eigenschaften.

Ethoxysanguinarin: Bekannt für seine starken biologischen Aktivitäten.

Chelerythrin: Ein verwandtes Alkaloid mit unterschiedlichen biologischen Wirkungen.

Eigenschaften

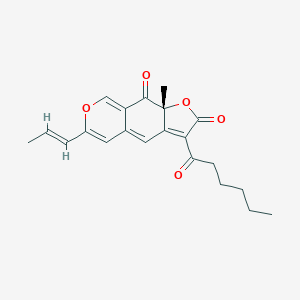

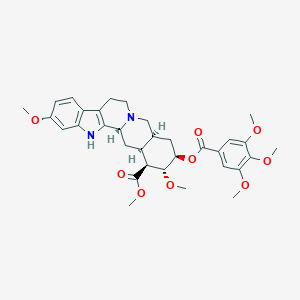

IUPAC Name |

24-methyl-5,7,18,20-tetraoxa-24-azoniahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(24),2,4(8),9,11,13,15,17(21),22-nonaene;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14NO4.ClH/c1-21-8-15-12(4-5-16-20(15)25-10-22-16)13-3-2-11-6-17-18(24-9-23-17)7-14(11)19(13)21;/h2-8H,9-10H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIZKAXHWLRYMLE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=C2C(=C3C=CC4=C(C3=C1)OCO4)C=CC5=CC6=C(C=C52)OCO6.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2447-54-3 (Parent) | |

| Record name | Sanguinarium chloride [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005578734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30971158 | |

| Record name | 13-Methyl-2H,10H-[1,3]benzodioxolo[5,6-c][1,3]dioxolo[4,5-i]phenanthridin-13-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30971158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5578-73-4, 1099738-80-3 | |

| Record name | Sanguinarine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5578-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sanguinarium chloride [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005578734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13-Methyl-2H,10H-[1,3]benzodioxolo[5,6-c][1,3]dioxolo[4,5-i]phenanthridin-13-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30971158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sanguinarine chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sanguinarine Chloride Hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SANGUINARIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8Z8J4400H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Viadent and what is its primary use in commercial products?

A1: Viadent is the brand name for oral hygiene products containing Sanguinarine chloride as an active ingredient. These products, including mouthwash and toothpaste, are marketed for their anti-plaque and anti-gingivitis properties. [, , , ]

Q2: How effective is Sanguinarine chloride in controlling plaque compared to Chlorhexidine gluconate?

A2: Studies show that while both Sanguinarine chloride and Chlorhexidine gluconate demonstrate anti-plaque effects, Chlorhexidine gluconate exhibits superior efficacy. One study observed no significant difference in plaque reduction between Viadent (containing Sanguinarine chloride) and a water rinse, while Chlorhexidine gluconate significantly reduced plaque. [, ]

Q3: What is the primary mechanism of action of Sanguinarine chloride against bacteria?

A4: Research suggests that Sanguinarine chloride interacts with bacterial cell walls and membranes, disrupting their integrity and permeability. This leads to leakage of essential cellular components, ultimately inhibiting bacterial growth. [, ]

Q4: Does the pH of the environment influence the effectiveness of Sanguinarine chloride?

A5: Yes, the pH level significantly influences the activity of Sanguinarine chloride. Studies indicate an optimal pH of 6.5 for its antibacterial activity. []

Q5: How does the presence of zinc ions impact the efficacy of Sanguinarine chloride in oral care products?

A6: Zinc ions are believed to enhance the antibacterial activity of Sanguinarine chloride. Isobologram studies have demonstrated a synergistic interaction between these two agents against common oral bacteria, leading to greater inhibition than either agent alone. []

Q6: Does Sanguinarine chloride affect human cells?

A7: While Sanguinarine chloride targets bacteria and fungi, studies show it can also impact human cells. Research has shown that it can inhibit the growth of human gingival epithelial-like cells in vitro. [] Additionally, it exhibits cytotoxicity to human gingival fibroblast (hGF) cells at relatively low concentrations. []

Q7: What are the counterarguments against the association between Viadent and oral leukoplakia?

A9: Critics argue that the studies linking Viadent use to leukoplakia suffer from methodological limitations, such as selection bias, lack of dose-response demonstration, and potential confounding factors. They emphasize the extensive safety data from clinical trials and animal studies that support the safety of Viadent for its intended use. [, ]

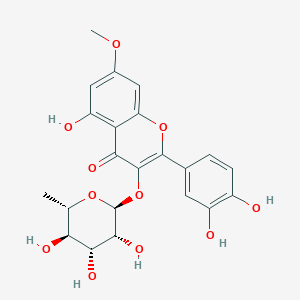

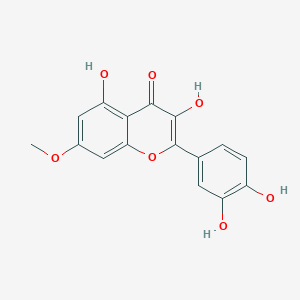

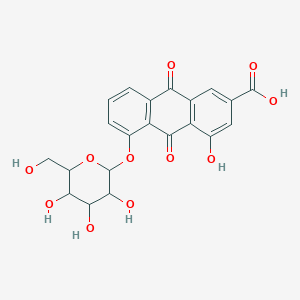

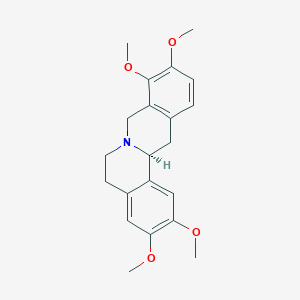

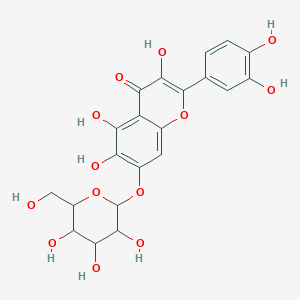

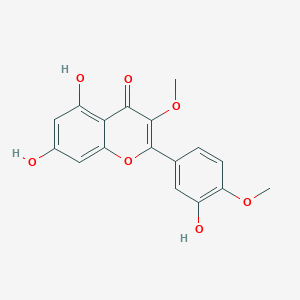

Q8: What is the molecular formula and weight of Sanguinarine chloride?

A11: Sanguinarine chloride has the molecular formula C20H14ClNO4 and a molecular weight of 367.77 g/mol. [, ]

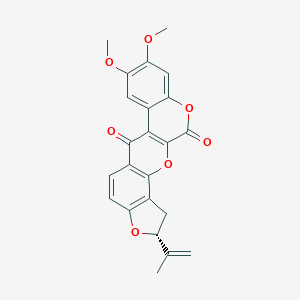

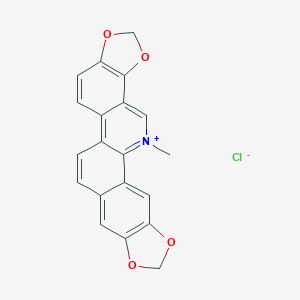

Q9: What is the chemical structure of Sanguinarine chloride?

A12: Sanguinarine chloride is a quaternary benzophenanthridine alkaloid. Its structure consists of a benzophenanthridine ring system with a quaternary nitrogen atom bearing a methyl group and two methylenedioxy bridges connecting specific carbon atoms. [, ]

Q10: What spectroscopic techniques are used to characterize Sanguinarine chloride?

A13: Various spectroscopic methods are employed to characterize Sanguinarine chloride, including UV-Vis spectroscopy, infrared (IR) spectroscopy, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy. [, ]

Q11: What is known about the pharmacokinetics of Sanguinarine chloride?

A14: The precise pharmacokinetics of Sanguinarine chloride, including its absorption, distribution, metabolism, and excretion (ADME) profile, require further investigation. While some studies suggest potential systemic absorption after oral use, the extent and implications remain unclear. [, ]

Q12: What are the potential long-term effects of using products containing Sanguinarine chloride?

A15: While short-term studies generally support the safety of Sanguinarine chloride in oral care products, long-term effects require further investigation. The potential for carcinogenicity and other chronic toxicities associated with prolonged exposure requires further research. [, ]

Q13: Does Sanguinarine chloride exhibit any genotoxic potential?

A16: Studies on the genotoxicity of Sanguinarine chloride have produced mixed results. While some studies reported no significant genotoxic effects, others observed increased micronucleus formation in specific cell lines. [, ]

Q14: Are there alternative compounds with similar antibacterial effects but potentially fewer safety concerns?

A17: Researchers are exploring alternative compounds with antibacterial properties and potentially improved safety profiles. These include natural products like plant extracts and synthetic analogs of Sanguinarine chloride. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1R,2S,5R,6S,7S,8R,9S,10S,11R)-10-acetyloxy-6,7,9,18-tetrahydroxy-12,12-dimethyl-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-6-yl]methyl acetate](/img/structure/B192255.png)